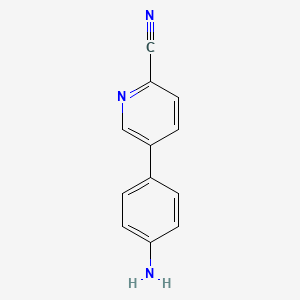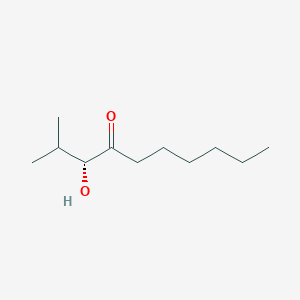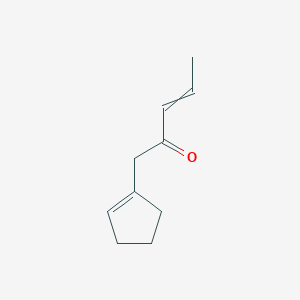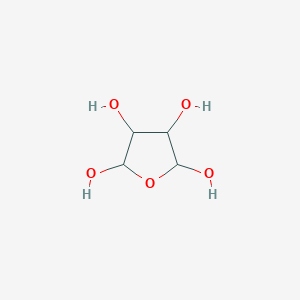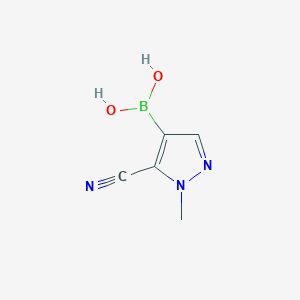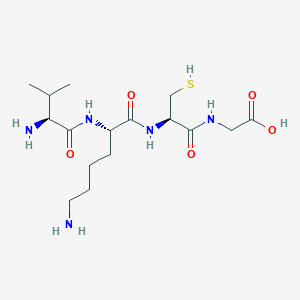![molecular formula C7H4FN5 B12521329 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- CAS No. 651744-37-5](/img/structure/B12521329.png)
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. The presence of azido and fluoro substituents on the pyridine ring makes this compound particularly interesting for various chemical and biological applications. The azido group is known for its reactivity, especially in click chemistry, while the fluoro group can influence the compound’s electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- typically involves multi-step organic synthesis. One common route includes the initial formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the azido and fluoro groups. For instance, starting from a suitable pyridine derivative, the pyrrole ring can be constructed through cyclization reactions. The azido group can be introduced via nucleophilic substitution reactions using sodium azide, while the fluoro group can be added through electrophilic fluorination reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The azido group can be reduced to an amine group under suitable conditions.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields an amine derivative, while substitution reactions can introduce various functional groups at the fluoro position .
科学的研究の応用
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique electronic properties.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioconjugation and drug development .
類似化合物との比較
Similar Compounds
5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with an iodine substituent instead of an azido group.
5-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the azido group, making it less reactive in click chemistry.
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde: Contains an aldehyde group, offering different reactivity and applications.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-azido-4-fluoro- is unique due to the presence of both azido and fluoro groups, which confer distinct reactivity and electronic properties. This combination makes it particularly valuable in applications requiring specific chemical modifications or interactions .
特性
CAS番号 |
651744-37-5 |
|---|---|
分子式 |
C7H4FN5 |
分子量 |
177.14 g/mol |
IUPAC名 |
5-azido-4-fluoro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C7H4FN5/c8-6-4-1-2-10-7(4)11-3-5(6)12-13-9/h1-3H,(H,10,11) |
InChIキー |
DKIVJVRLZLDGIK-UHFFFAOYSA-N |
正規SMILES |
C1=CNC2=NC=C(C(=C21)F)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


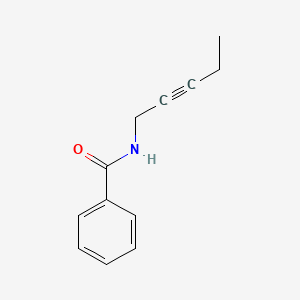
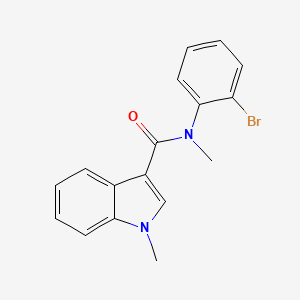
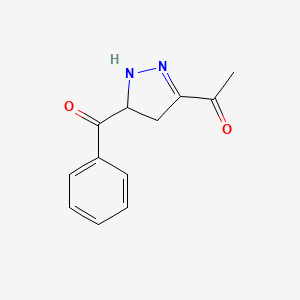
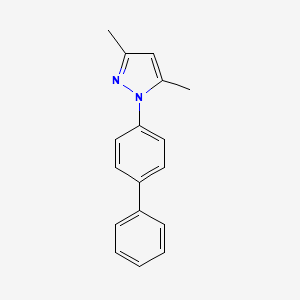

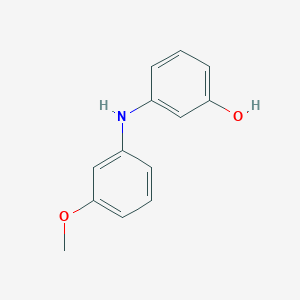
![4-[3-(4-Methylphenyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl]pyridine](/img/structure/B12521292.png)
